Clindamycin Impurity (Sulfone) is a byproduct resulting from the synthesis and degradation of clindamycin, a lincosamide antibiotic. Clindamycin is primarily utilized in treating serious infections caused by susceptible anaerobic bacteria and specific strains of streptococci, pneumococci, and staphylococci. The presence of impurities such as the sulfone derivative is crucial for quality control in pharmaceutical manufacturing to ensure the safety and efficacy of clindamycin formulations.
Clindamycin Impurity (Sulfone) can be classified as a pharmaceutical impurity and is categorized under sulfone compounds. It is important for regulatory compliance in drug manufacturing and is monitored during quality assurance processes.
The synthesis of Clindamycin Impurity (Sulfone) typically involves oxidation reactions. Common methods include:
The reaction conditions are critical for controlling the formation of Clindamycin Impurity (Sulfone). Key parameters include:
The molecular structure of Clindamycin Impurity (Sulfone) features a sulfone functional group (–SO₂–) attached to the clindamycin backbone. The structural formula reflects modifications from the original clindamycin molecule due to oxidation.
Clindamycin Impurity (Sulfone) primarily participates in oxidation reactions. The formation and transformation of this impurity can lead to various chemical reactions, including:
Common reagents used in these reactions include:
Clindamycin Impurity (Sulfone) has several applications in scientific research:
Clindamycin, a semisynthetic derivative of lincomycin, belongs to the lincosamide class of antibiotics with broad-spectrum activity against Gram-positive aerobes and anaerobic pathogens. Its molecular structure consists of a modified sugar moiety (methylthiolincosamide) linked to a pyrrolidinyl propyl side chain, enabling ribosomal binding at the 50S subunit. This binding disrupts peptide bond formation during bacterial protein synthesis, exhibiting bacteriostatic or bactericidal effects depending on concentration and pathogen susceptibility [10]. The antibiotic’s clinical versatility spans skin/soft tissue infections, intra-abdominal sepsis, and anaerobic respiratory infections, with additional utility against toxoplasmosis and malaria in combination therapies. Its hydrochloride (oral), phosphate (parenteral), and palmitate (pediatric suspension) salt forms exhibit distinct physicochemical properties affecting bioavailability and impurity profiles [10].
Table 1: Molecular Characterization of Clindamycin and Key Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
Clindamycin base | C₁₈H₃₃ClN₂O₅S | 424.98 | Free thiol group at C1 position |
Clindamycin palmitate HCl | C₃₄H₆₃ClN₂O₆S·HCl | 699.85 | Esterified palmitate at C2 hydroxyl |
Clindamycin phosphate | C₁₈H₃₄ClN₂O₈PS | 504.96 | Phosphorylated hydroxyl at C3 position |
Clindamycin sulfone | C₁₈H₃₃ClN₂O₇S | 456.99 | Oxidized thioether (methylsulfonyl at C1) |
Impurity profiling is a regulatory mandate under ICH Q3A(R2) and Q3B(R2) guidelines, requiring identification and quantification of impurities exceeding threshold concentrations (typically >0.1% for clindamycin APIs). Process-related impurities in clindamycin arise from:
Advanced analytical strategies employ orthogonal methods: LC-MS/MS identifies trace impurities, preparative HPLC isolates milligram quantities for structural elucidation (via ¹H/¹³C NMR, FT-IR), and stability-indicating methods validate quantification under stress conditions. Regulatory agencies require justification of impurity limits based on toxicological assessment, with sulfone impurities necessitating strict control due to potential bioactivity [4] [6].
Table 2: Regulatory Thresholds for Clindamycin Impurities
Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
---|---|---|---|
≤2 g/day | 0.05% | 0.10% | 0.15% |
>2 g/day | 0.03% | 0.05% | 0.05% |
Clindamycin sulfone (7-Chloro-1,6,7,8-tetradeoxy-6-[[[(2S,4R)-1-methyl-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfonyl)-L-threo-α-D-galacto-Octopyranose; CAS 887402-22-4) forms primarily through oxidative stress on the methylthio group at C1. Key formation pathways include:
Structurally, sulfone formation converts the thioether sulfur to a sulfonyl group (–SO₂CH₃), increasing molecular polarity by ~30% versus clindamycin base. This alters chromatographic behavior (retention time reduction in reversed-phase HPLC) and potentially affects ribosomal binding affinity. Environmental studies confirm the sulfone’s persistence in aquatic systems with half-lives exceeding 60 days, raising ecotoxicological concerns regarding selection pressure for antibiotic resistance [5] [9].
Table 3: Degradation Conditions Generating Clindamycin Sulfone
Stress Condition | Temperature | Time | Sulfone Yield | Primary Analytical Method |
---|---|---|---|---|
3% H₂O₂ | 25°C | 24 hours | 2.7% | LC-UV (210 nm) |
UV/TiO₂ (pH 5) | 25°C | 90 minutes | 15.2% | Spectrophotometric (520 nm) |
MBBR wastewater | 15°C | 48 hours | 8.6% | LC-MS/MS |
CYP3A4 incubation | 37°C | 2 hours | 4.1% | HRMS |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7